molecular formula C6H2ClFN2 B2750586 6-Chloro-3-fluoropicolinonitrile CAS No. 1207609-52-6

6-Chloro-3-fluoropicolinonitrile

Cat. No.: B2750586
CAS No.: 1207609-52-6
M. Wt: 156.54
InChI Key: BUTQNABZNJWPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-fluoropicolinonitrile is a chemical compound with the molecular formula C6H2ClFN2 . It is a derivative of picolinonitrile, characterized by the presence of chlorine and fluorine atoms at the 6 and 3 positions of the pyridine ring, respectively.

Scientific Research Applications

6-Chloro-3-fluoropicolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety information for 6-Chloro-3-fluoropicolinonitrile indicates that it has a GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302 , and the precautionary statements include P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-fluoropicolinonitrile typically involves the halogenation of picolinonitrile derivatives. One common method includes the reaction of 6-chloro-3-fluoropyridine with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. For instance, the reaction of 6-chloro-3-fluoropyridine with cyanogen bromide in the presence of a phase-transfer catalyst and a base, followed by purification steps, is a common industrial method .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-fluoropicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted picolinonitrile derivatives, which can be further utilized in different chemical syntheses .

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoropicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    6-Chloro-3-fluoropyridine: Similar in structure but lacks the nitrile group.

    3-Fluoro-6-chloropyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    6-Chloro-3-fluoro-2-pyridinecarboxamide: Contains an amide group instead of a nitrile group.

Uniqueness: 6-Chloro-3-fluoropicolinonitrile is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring along with a nitrile group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-chloro-3-fluoropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTQNABZNJWPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.